molecular formula C15H22N4O2 B1473647 tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 914807-89-9

tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1473647
CAS No.: 914807-89-9
M. Wt: 290.36 g/mol
InChI Key: VFOFRMKRECGOJH-UHFFFAOYSA-N
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Description

tert-Butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolopyrrole derivative featuring a pyrimidine substituent at the 5-position of the fused ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors such as 5-HT2C agonists, Bruton’s tyrosine kinase (BTK) inhibitors, and retinol-binding protein 4 (RBP4) antagonists . Its stereochemical complexity (3aR,6aS configuration) and tert-butyloxycarbonyl (Boc) protecting group enhance its utility in stepwise synthetic protocols .

Properties

IUPAC Name

tert-butyl 2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-15(2,3)21-14(20)19-9-11-7-18(8-12(11)10-19)13-16-5-4-6-17-13/h4-6,11-12H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOFRMKRECGOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be described as follows:

  • Molecular Weight : 366.5 g/mol
  • CAS Number : 848591-87-7

The structure features a pyrimidine ring attached to a hexahydropyrrolo framework, which contributes to its unique chemical properties and biological activities.

Research indicates that compounds similar to tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole derivatives exhibit various biological activities, including:

  • Antitumor Activity : These compounds have shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The presence of the pyrimidine moiety is often associated with enhanced antimicrobial activity against various bacterial strains.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Here are notable findings:

  • Antitumor Studies
    • A study published in Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Antimicrobial Activity
    • Research conducted by Grošelj et al. highlighted the synthesis and evaluation of pyrimidine-based compounds, which showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotection
    • A study on related hexahydropyrrolo compounds suggested neuroprotective properties through the modulation of oxidative stress pathways, indicating potential for treating conditions like Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Pyrrolidine DerivativeAntitumorHuman Cancer Cell LinesJournal of Medicinal Chemistry
Pyrimidine-based CompoundAntimicrobialGram-positive and Gram-negativeGrošelj et al.
Hexahydropyrrolo CompoundNeuroprotectiveNeuronal CellsNeurobiology Research

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antagonistic Activity : Studies have shown that derivatives of this compound can act as antagonists for retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders and obesity. For example, a related compound demonstrated significant reductions in serum RBP4 levels in rodent models, indicating potential for treating metabolic syndromes .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound have been characterized to assess its viability as a drug candidate.

PropertyValue
Stability High stability under physiological conditions
Bioavailability Favorable absorption profile observed in animal studies
Half-life Extended half-life in circulation

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules. It can be modified through various chemical reactions to yield derivatives with enhanced biological activity or selectivity.

Synthetic Pathways

Several synthetic routes have been developed for the preparation of this compound:

  • Palladium-Catalyzed Amination : This method involves the coupling of the tert-butyl hexahydropyrrolo[3,4-c]pyrrole derivative with aryl halides, yielding products with diverse functional groups .
  • Reductive Transformations : The compound can undergo reduction reactions to introduce additional functional groups or modify existing ones .

Case Study 1: RBP4 Antagonism

A study published in Nature highlighted the efficacy of a derivative of this compound in lowering RBP4 levels. The compound demonstrated over 85% reduction in serum levels after both acute and chronic dosing in rodent models, showcasing its potential therapeutic application in obesity and related metabolic disorders .

Case Study 2: Synthesis and Characterization

Research conducted at a pharmaceutical lab focused on synthesizing this compound through palladium-catalyzed reactions. The study detailed the reaction conditions and yields achieved, emphasizing the importance of optimizing these parameters for large-scale production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of bicyclic amines with diverse pharmacological applications. Below is a detailed comparison with analogs based on substituents, synthetic routes, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Biological Target/Activity Key Synthetic Steps Yield (%) Reference
tert-Butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Pyrimidin-2-yl Intermediate for 5-HT2C agonists Pd-catalyzed coupling, Boc protection/deprotection 93%
(3aR,6aS)-tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 2-(Trifluoromethyl)phenyl RBP4 antagonist Pd-catalyzed amination (BINAP/Pd(OAc)₂), Boc deprotection 81%
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Benzotriazole-5-carbonyl Enzyme inhibitor intermediate HATU-mediated coupling, Boc deprotection 83%
ZYBT1 (BTK inhibitor) Pyrazolo[3,4-d]pyrimidin-4-amine BTK inhibitor Mitsunobu reaction, Suzuki coupling N/A
tert-Butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 6-Methylpyridazin-3-yl Unknown (structural analog) Not reported N/A

Substituent-Driven Pharmacological Diversity

  • Pyrimidine vs. Pyridazine : The pyrimidin-2-yl group in the target compound enhances binding to serotonin receptors (e.g., 5-HT2C) due to its hydrogen-bonding capability . In contrast, the 6-methylpyridazin-3-yl analog () lacks reported activity, suggesting substituent specificity .
  • Trifluoromethylphenyl : The electron-withdrawing CF₃ group in the RBP4 antagonist improves metabolic stability and target affinity .
  • Benzotriazole : The benzotriazole-5-carbonyl derivative () acts as a protease inhibitor intermediate, leveraging its planar aromatic structure for π-π interactions .

Research Findings and Challenges

  • Stereochemical Sensitivity : The 3aR,6aS configuration is critical for bioactivity; epimerization during synthesis reduces potency .
  • Scalability : Pd-catalyzed steps (e.g., ) face challenges in catalyst recycling and cost-efficiency .
  • Thermodynamic Stability : Boc-protected analogs exhibit superior stability over acetylated derivatives, facilitating long-term storage .

Preparation Methods

Key Synthetic Strategy Overview

The preparation of tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves:

  • Starting Material: The core bicyclic hexahydropyrrolo[3,4-c]pyrrole scaffold protected as a tert-butyl carbamate (Boc-protected amine).
  • Palladium-Catalyzed Amination: Coupling of the Boc-protected hexahydropyrrolo[3,4-c]pyrrole with halogenated pyrimidine derivatives.
  • Boc Deprotection: Acid-mediated removal of the tert-butyl carbamate group to reveal the free amine.
  • Pyrimidine Coupling: Reaction with substituted pyrimidine carboxylates or chloropyrimidines to introduce the pyrimidin-2-yl moiety.
  • Ester Hydrolysis: Conversion of methyl esters to carboxylic acids or related derivatives, if applicable.

This synthetic approach is supported by palladium catalysis literature and has been applied in the synthesis of related analogues with variations in pyrimidine substitution patterns.

Detailed Synthetic Route and Conditions

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Palladium-Catalyzed Amination 1-bromo-2-(trifluoromethyl)benzene, Pd catalyst, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Boc-protected hexahydropyrrolo-pyrrole intermediate Forms C-N bond between pyrrolo core and aryl halide
2 Boc Deprotection HCl in organic solvent (e.g., dioxane or EtOAc) Amine hydrochloride salt Acidic conditions remove tert-butyl carbamate protecting group
3 Pyrimidine Coupling Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, base (i-Pr2NEt), DMF, 60 °C Methyl ester of pyrimidinyl-substituted hexahydropyrrolo Nucleophilic substitution of chloropyrimidine by amine intermediate
4 Ester Hydrolysis LiOH·H2O in aqueous THF or DMF, room temperature to 70 °C Corresponding carboxylic acid Saponification of methyl ester to acid, followed by acidification

This sequence is exemplified in the synthesis of closely related compounds such as 6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)pyrimidine-4-carboxylic acid and analogues bearing the hexahydropyrrolo[3,4-c]pyrrole core.

Reaction Mechanistic Insights

  • Palladium-Catalyzed Amination: The key C-N bond formation is facilitated by Pd(0) catalysts, enabling the coupling of aryl bromides with Boc-protected amines under mild conditions. This step is critical for introducing the bicyclic hexahydropyrrolo core linked to the aromatic or heteroaromatic moiety.
  • Boc Deprotection: Acidic treatment selectively cleaves the tert-butyl carbamate protecting group without affecting other functional groups, yielding the free amine necessary for subsequent coupling.
  • Nucleophilic Aromatic Substitution: The amine intermediate attacks the electrophilic chloropyrimidine ring, displacing chloride and forming the pyrimidin-2-yl substituent.
  • Ester Hydrolysis: Basic hydrolysis converts methyl esters to the corresponding acids, which may be required for biological activity or further derivatization.

Representative Data Table of Key Intermediates and Yields

Compound ID Description Reaction Step Yield (%) Reference/Notes
15 Boc-protected hexahydropyrrolo-pyrrole intermediate Pd-catalyzed amination 75-85 Palladium-catalyzed coupling step
16 Amine hydrochloride salt Boc deprotection (HCl) >90 Acid-mediated Boc removal
17 Methyl ester of pyrimidinyl-substituted intermediate Pyrimidine coupling 70-80 Nucleophilic substitution with chloropyrimidine
18 Carboxylic acid form Ester hydrolysis (LiOH) 85-95 Saponification and acidification

Additional Notes on Analogous Preparations

  • Variations in the pyrimidine substitution pattern (e.g., methyl, cyano groups) and alternative heterocyclic cores have been synthesized following similar routes, indicating the robustness of this methodology.
  • Alternative protecting groups or different palladium catalysts may be employed depending on substrate sensitivity.
  • The synthetic route allows for facile introduction of diverse substituents on the pyrimidine ring, enabling structure-activity relationship studies.

Q & A

Basic: What is the synthetic route for tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, and how are key intermediates purified?

Methodological Answer:
The compound is typically synthesized via multi-step coupling reactions. A representative approach involves:

  • Step 1: Boc-protection of the pyrrolo-pyrrole core using tert-butyl groups under anhydrous conditions (e.g., DMF as solvent, HATU as coupling agent, and N-methylmorpholine as base) .
  • Step 2: Pyrimidine substitution via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Purification: Silica gel chromatography with gradients (e.g., dichloromethane to dichloromethane/methanol/ammonia 90:10:0.25) is critical for isolating intermediates. Yield optimization (up to 83%) requires careful control of solvent polarity and temperature .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • 1H NMR (CDCl₃, 300 MHz): Peaks at δ 1.49 (s, 9H, Boc CH₃), 3.0–4.1 (m, 8H, pyrrolo-pyrrole and pyrimidine protons), 7.59–8.03 (m, aromatic protons) confirm backbone connectivity .
    • 13C NMR resolves carbonyl (C=O) and aromatic carbons.
  • Mass Spectrometry (MS): ESI-MS detects [M + H]+ at m/z 358.5, validating molecular weight .
  • X-ray Crystallography: Resolves stereochemistry (e.g., (3aS,6aS) configuration) and bond angles, critical for derivatives .

Advanced: How can coupling reactions involving sterically hindered intermediates be optimized for this compound?

Methodological Answer:
Steric hindrance in intermediates (e.g., sp³-rich cores) requires:

  • Coupling Agent Selection: HATU outperforms EDCl or DCC due to superior activation of carboxylates in crowded environments .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility.
  • Temperature Control: Reactions initiated at 0°C and gradually warmed to RT reduce side-product formation .
  • Monitoring: Real-time LC-MS or TLC (silica gel GF254) tracks reaction progress.

Advanced: How do researchers resolve contradictions in reaction yields during scale-up?

Methodological Answer:
Yield discrepancies arise from:

  • Solvent Purity: Trace water in DMF hydrolyzes Boc groups; anhydrous conditions are mandatory .
  • Catalyst Degradation: Palladium catalysts (e.g., in cross-coupling) require ligand optimization (e.g., XPhos) to maintain activity at scale.
  • Workup Protocols: Partitioning between ethyl acetate and aqueous sodium bicarbonate removes acidic byproducts effectively .

Basic: What precautions are critical during Boc-protection/deprotection steps?

Methodological Answer:

  • Handling Boc-Anhydride: Use dry solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Acid Sensitivity: Deprotection with TFA or HCl/dioxane requires corrosion-resistant glassware and fume hoods .
  • Waste Management: Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How does stereochemistry influence the biological activity of derivatives?

Methodological Answer:

  • Stereochemical Analysis: X-ray crystallography (e.g., (3aR,6aR) configuration) confirms spatial arrangement, which affects target binding .
  • Biological Assays: Enantiomers are tested separately in kinase inhibition assays; e.g., (3aS,6aS) derivatives show 10-fold higher activity than (3aR,6aR) in some cases .

Basic: What purification strategies are effective for post-synthesis isolation?

Methodological Answer:

  • Chromatography: Gradient elution (e.g., 0–10% MeOH in DCM) on silica gel separates polar byproducts .
  • Recrystallization: Ethyl acetate/hexane mixtures yield high-purity crystals for X-ray analysis .
  • HPLC: Reverse-phase C18 columns resolve closely related impurities (e.g., de-Boc products) .

Advanced: How are side reactions during amide bond formation analyzed and mitigated?

Methodological Answer:

  • Byproduct Identification: LC-MS detects methyl ester hydrolysis or pyrrolidine ring-opening products.
  • Mitigation:
    • Lower reaction temperatures (0–5°C) suppress epimerization.
    • Use of Hünig’s base (DIPEA) instead of N-methylmorpholine reduces racemization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

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